3-(5-(3-Chlorophenyl)-2-furyl)-N-phenylpropanamide
Description
3-(5-(3-Chlorophenyl)-2-furyl)-N-phenylpropanamide is a synthetic amide derivative characterized by a propanamide backbone. The nitrogen of the amide group is substituted with a phenyl ring, while the carbonyl side chain is linked to a furan ring bearing a 3-chlorophenyl substituent at position 5 (Fig. 1). This structure combines aromatic and heterocyclic motifs, which are common in bioactive molecules targeting enzymes or receptors.
Properties
CAS No. |
853312-43-3 |
|---|---|
Molecular Formula |
C19H16ClNO2 |
Molecular Weight |
325.8 g/mol |
IUPAC Name |
3-[5-(3-chlorophenyl)furan-2-yl]-N-phenylpropanamide |
InChI |
InChI=1S/C19H16ClNO2/c20-15-6-4-5-14(13-15)18-11-9-17(23-18)10-12-19(22)21-16-7-2-1-3-8-16/h1-9,11,13H,10,12H2,(H,21,22) |
InChI Key |
MGAAOQMCQNSBOO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CCC2=CC=C(O2)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Furan Ring Construction
The furan core is typically synthesized via cyclization of γ-keto esters or through Paal-Knorr condensation. For 3-(5-(3-Chlorophenyl)-2-furyl)-N-phenylpropanamide, the Paal-Knorr method is preferred due to its compatibility with aromatic substituents. In this approach, 1,4-diketones react with ammonium acetate under acidic conditions to form the furan ring. Microwave-assisted protocols, as demonstrated in analogous indole syntheses, reduce reaction times from hours to minutes while maintaining yields above 85%.
Chlorophenyl Group Introduction
Electrophilic aromatic substitution (EAS) is employed to attach the 3-chlorophenyl moiety to the furan ring. Using Friedel-Crafts acylation, aluminum chloride (AlCl₃) catalyzes the reaction between furan and 3-chlorobenzoyl chloride at 0–5°C. This step achieves a 78% yield, though competing side reactions necessitate careful temperature control.
Propanamide Side-Chain Formation
The final step involves amidating the carboxylic acid intermediate with aniline. A two-step process is common:
-
Activation : The acid is converted to an acyl chloride using thionyl chloride (SOCl₂).
-
Coupling : The acyl chloride reacts with aniline in dichloromethane (DCM) at room temperature, yielding the target compound. Triethylamine (Et₃N) is added to scavenge HCl, improving reaction efficiency.
Optimization Strategies
Catalytic Systems
Palladium-based catalysts, such as Pd(OAc)₂, enhance coupling reactions between aromatic systems. For example, Suzuki-Miyaura cross-coupling introduces the chlorophenyl group to the furan ring with a 92% yield when using tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and potassium carbonate (K₂CO₃) in tetrahydrofuran (THF).
Solvent and Temperature Effects
Solvent polarity significantly impacts reaction kinetics. Polar aprotic solvents like dimethylformamide (DMF) improve solubility of intermediates, whereas non-polar solvents (e.g., toluene) favor EAS. Optimal temperatures range from 25°C for amidation to 110°C for cyclization, as higher temperatures risk decomposition.
Purification Techniques
Column chromatography with silica gel (60–120 mesh) and ethyl acetate/hexane (3:7) eluent isolates the product with >95% purity. Recrystallization from ethanol further removes impurities, particularly unreacted aniline.
Comparative Analysis of Synthetic Methods
The table below contrasts traditional and modern approaches:
| Method | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Conventional EAS | AlCl₃, 0°C, 12 h | 78 | 88 |
| Microwave-assisted | Pd(PPh₃)₄, 150°C, 15 min | 92 | 96 |
| One-pot synthesis | SOCl₂/Et₃N, DCM, RT, 6 h | 85 | 93 |
Microwave-assisted synthesis outperforms conventional methods in both yield and time efficiency, aligning with trends observed in indole derivative production.
Challenges and Solutions
Byproduct Formation
Side products like 3-chlorobenzoic acid (from incomplete acylation) are minimized by stoichiometric control. Adding molecular sieves (4Å) during amidation absorbs moisture, preventing hydrolysis of the acyl chloride intermediate.
Scalability Issues
Large-scale reactions face heat dissipation challenges. Continuous-flow reactors mitigate this by maintaining consistent temperatures, enabling gram-scale synthesis without yield loss.
Chemical Reactions Analysis
Types of Reactions
3-(5-(3-Chlorophenyl)-2-furyl)-N-phenylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Antidepressant Properties
Research indicates that compounds similar to 3-(5-(3-Chlorophenyl)-2-furyl)-N-phenylpropanamide exhibit properties that could be beneficial in treating mood disorders. These compounds may act as monoamine reuptake inhibitors, which are crucial for increasing the availability of neurotransmitters such as serotonin and norepinephrine in the brain. This mechanism is particularly relevant for treating conditions like major depressive disorder and anxiety disorders .
Treatment of Vasomotor Symptoms
The compound has been investigated for its potential to alleviate vasomotor symptoms associated with menopause, such as hot flashes and night sweats. Similar derivatives have shown efficacy in clinical settings by modulating neurotransmitter levels, thereby providing symptomatic relief without the side effects associated with hormone replacement therapies .
Urease Inhibition
Recent studies have highlighted the compound's potential as a urease inhibitor, which is significant in the treatment of conditions like peptic ulcers and urinary tract infections. Urease inhibitors can reduce ammonia production in the stomach, thus alleviating symptoms associated with these conditions. In vitro assays have demonstrated that certain derivatives exhibit promising urease inhibition activity, suggesting a pathway for therapeutic development .
Cosmetic Applications
Another emerging application of this compound is in cosmetic formulations aimed at treating hyperpigmentation disorders. Compounds with similar structures have been shown to inhibit melanin production effectively, making them candidates for inclusion in depigmenting cosmetic products. The safety profile of these compounds has been validated through extensive testing, ensuring they can be used without adverse effects on human skin .
Acaricidal Activity
The compound has also been evaluated for its acaricidal properties against various pests, including mites that affect livestock. Studies have shown that derivatives can significantly reduce mite populations, offering a potential alternative to traditional pesticides that may pose environmental risks .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Research has focused on modifying various functional groups to enhance its biological activity while minimizing toxicity. These studies are essential for developing more effective therapeutic agents based on this compound .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3-(5-(3-Chlorophenyl)-2-furyl)-N-phenylpropanamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Furan Ring
N-(3-Chlorophenyl)-3-[5-(4-Methoxyphenyl)furan-2-yl]propanamide
- Structure : Differs by replacing the 3-chlorophenyl on the furan with a 4-methoxyphenyl group.
- Impact : The methoxy group is electron-donating, enhancing the electron density of the furan ring. This may increase solubility and alter binding affinity compared to the chloro-substituted analog.
3-(5-(2-Chlorophenyl)furan-2-yl)-N-phenylacrylamide
- Structure : Features an acrylamide backbone instead of propanamide and a 2-chlorophenyl substituent on the furan.
Variations in the Amide Substituents
N-(3-Chloro-2-methylphenyl)-3-(5-(3-chlorophenyl)-2-furyl)propanamide
- Structure : Adds a methyl group at the ortho position of the N-phenyl ring.
- The molecular weight (374.27 g/mol) is slightly higher than the parent compound.
(±)-N-(3-Chlorophenethyl)-2-(6-Methoxynaphthalen-2-yl)propanamide
- Structure : Replaces the N-phenyl group with a 3-chlorophenethyl chain and attaches a methoxynaphthalene moiety to the propanamide.
- Impact: The naphthalene group enhances lipophilicity, while the phenethyl chain may improve membrane permeability.
Core Skeleton Modifications
N-(3-Chlorophenethyl)-2-(4-Isobutylphenyl)propanamide
- Structure : Derived from ibuprofen, with a 4-isobutylphenyl group replacing the furan ring.
- Impact : The isobutyl group enhances hydrophobic interactions, a feature critical for cyclooxygenase (COX) inhibition in NSAIDs.
N-(3-Chlorophenyl)-4-[5-(2-Furyl)-1H-pyrazol-3-yl]tetrahydro-1(2H)-pyridinecarboxamide
Data Table: Key Structural and Physical Properties
Research Findings and Functional Insights
- Methoxy groups (e.g., 4-methoxyphenyl) increase electron density, favoring interactions with hydrophobic pockets.
- Biological Relevance: Hybrid compounds like the naproxen-derived amide () and ibuprofen derivatives () suggest retained or enhanced anti-inflammatory properties.
- Solubility and Stability : Bulky substituents (e.g., isobutyl, naphthalene) improve lipophilicity but may reduce aqueous solubility. Acrylamide derivatives () offer rigidity but may face metabolic challenges.
Biological Activity
3-(5-(3-Chlorophenyl)-2-furyl)-N-phenylpropanamide is a compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms, efficacy in various assays, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a chlorophenyl group and a furan moiety, which are known to influence its biological interactions. The presence of the chlorophenyl group enhances lipophilicity, potentially affecting its bioavailability and interaction with biological targets.
1. Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. In vitro assays demonstrated significant activity against various bacterial strains, with notable inhibition observed against Staphylococcus aureus and Escherichia coli. The compound exhibited an IC50 value comparable to standard antibiotics, indicating its potential as an antimicrobial agent .
2. Urease Inhibition
The compound has also been evaluated for its urease inhibitory activity. In a study involving several furan chalcone derivatives, it was found that compounds similar in structure to this compound displayed promising urease inhibition, with some derivatives achieving IC50 values significantly lower than the reference drug thiourea . This suggests potential applications in treating conditions related to urease-producing pathogens.
3. Acaricidal Activity
In acaricidal assays against Psoroptes cuniculi, derivatives of the compound showed varying levels of efficacy. Some exhibited mortality rates exceeding those of the standard drug ivermectin, indicating strong acaricidal potential . This activity may be attributed to the structural motifs present in the compound, which facilitate interaction with biological receptors involved in mite physiology.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be partially explained through SAR studies. Modifications to the furan and phenyl rings significantly influence activity profiles. For instance:
- Electron-withdrawing groups (like chlorine) enhance antimicrobial properties.
- The furan ring contributes to urease inhibition through specific interactions with the enzyme's active site.
Case Study 1: Antimicrobial Efficacy
A study conducted on various substituted phenylpropanamides indicated that this compound exhibited superior antibacterial activity compared to several other derivatives tested. The zone of inhibition was measured using the agar diffusion method, revealing a significant impact on bacterial growth, especially against Gram-positive bacteria .
Case Study 2: Urease Inhibition
In a comparative analysis of urease inhibitors, this compound was part of a series that included several furan chalcone derivatives. The most effective derivatives were identified based on their IC50 values, with some showing high efficacy against urease activity—crucial for managing infections caused by urease-producing bacteria .
Tables
Q & A
Q. What are the optimal synthetic routes for 3-(5-(3-Chlorophenyl)-2-furyl)-N-phenylpropanamide, and how can reaction conditions be controlled to improve yield?
The synthesis typically involves multi-step reactions, including coupling of substituted furan moieties with chlorophenyl groups followed by amidation. Key steps include:
- Friedel-Crafts acylation to introduce the 3-chlorophenyl group onto the furan ring.
- Amide bond formation via coupling of the furylpropanoyl chloride with aniline derivatives under inert conditions.
- Purification using column chromatography or recrystallization to achieve >90% purity. Critical parameters include temperature control (0–5°C during acylation) and stoichiometric ratios (1:1.2 for amine:acyl chloride) .
Q. Which analytical techniques are most reliable for characterizing this compound and verifying its structural integrity?
Standard methods include:
- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., aromatic protons at δ 7.2–7.8 ppm for chlorophenyl groups) .
- HPLC-MS : To assess purity (>95%) and molecular ion peaks ([M+H]⁺ expected at m/z ~354).
- FT-IR : Identification of amide C=O stretches (~1650 cm⁻¹) and furan ring vibrations (~1500 cm⁻¹) .
Q. How can initial biological activity screening be designed for this compound?
Begin with in vitro assays targeting hypothesized pathways:
- Enzyme inhibition : Use fluorogenic substrates to test activity against kinases or proteases (e.g., IC₅₀ determination).
- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose ranges of 1–100 µM.
- Binding studies : Surface plasmon resonance (SPR) to measure affinity for receptors like GPCRs .
Advanced Research Questions
Q. What mechanistic insights exist for the reactivity of the furan and chlorophenyl moieties in this compound?
The furan ring undergoes electrophilic aromatic substitution (e.g., nitration at the 5-position), while the 3-chlorophenyl group directs reactivity via meta-substitution effects . Key observations:
- Nitro reduction : The nitro group (if present in analogs) can be reduced to an amine using Pd/C and H₂, altering electronic properties .
- Hydrolysis susceptibility : The amide bond resists hydrolysis at pH 7.4 but degrades under strong acidic/basic conditions .
Q. How can structure-activity relationship (SAR) studies be structured to optimize this compound’s bioactivity?
Design analogs with systematic substitutions and compare activities:
- Phenyl ring modifications : Replace 3-Cl with 3-NO₂ or 3-OCH₃ to assess electronic effects on binding.
- Furan replacements : Test thiophene or pyrrole analogs for ring aromaticity impacts.
- Amide substituents : Evaluate N-alkyl vs. N-aryl groups on solubility and potency. Data from analogs (e.g., 3-nitrophenyl derivatives showing 10× higher kinase inhibition) can guide prioritization .
Q. What computational strategies are effective for predicting target interactions and metabolic stability?
- Molecular docking : Use AutoDock Vina to model binding poses with proteins (e.g., COX-2 active site).
- ADMET prediction : Tools like SwissADME assess logP (predicted ~3.2) and CYP450 metabolism risks.
- MD simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories .
Q. How can contradictory data on biological activity across studies be resolved?
Contradictions often arise from assay variability or impurity artifacts. Mitigation strategies:
- Standardize protocols : Use identical cell lines (e.g., ATCC-certified) and positive controls.
- Batch consistency : Validate compound purity via orthogonal methods (e.g., HPLC + elemental analysis).
- Meta-analysis : Compare IC₅₀ values across studies using statistical tools (e.g., ANOVA) .
Q. What methodologies are recommended for studying metabolic stability and toxicity?
- In vitro metabolism : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS.
- Reactive metabolite screening : Trapping assays with glutathione to detect electrophilic intermediates.
- In vivo toxicity : Zebrafish models for acute toxicity (LC₅₀) and histopathology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
